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molecular formula C11H12N2O2S B8623829 Ethyl 4-amino-6-methylthieno[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-6-methylthieno[2,3-b]pyridine-5-carboxylate

Cat. No. B8623829
M. Wt: 236.29 g/mol
InChI Key: SCMXHNXOIBRFQF-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

A mixture of 2-amino-3-thiophenecarbonitrile (2 g, 16.11 mmol), ethyl acetoacetate (2.24 mL, 17.72 mmol) and SnCl4 (3.78 mL, 32.2 mmol) in toluene (120 mL) was stirred at RT for 30 min and then at reflux for ca. 4 h. After cooling to RT, the mixture was quenched with 6M NaOH (ca. 80 mL), diluted with ethyl acetate (80 mL) and then filtered through celite. The organic layer of the filtrate was separated and the aqueous layer was re-extracted with ethyl acetate (50 mL×5). The combined organics were dried and concentrated. Purification by chromatography on silica, eluting with a gradient of 0-50% ethyl acetate in cyclohexane, to give the title compound (960 mg). LCMS (A) m/z: 237 [M+1]+, Rt 0.67 min (acidic).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
3.78 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]#[N:8].[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([CH3:13])=O.Cl[Sn](Cl)(Cl)Cl>C1(C)C=CC=CC=1>[NH2:8][C:7]1[C:10]([C:9]([O:15][CH2:16][CH3:17])=[O:14])=[C:11]([CH3:13])[N:1]=[C:2]2[S:3][CH:4]=[CH:5][C:6]=12

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1SC=CC1C#N
Name
Quantity
2.24 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
SnCl4
Quantity
3.78 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for ca. 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 6M NaOH (ca. 80 mL)
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (80 mL)
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted with ethyl acetate (50 mL×5)
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-50% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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